molecular formula C10H13N3O2 B564350 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal CAS No. 1185039-70-6

4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal

Cat. No.: B564350
CAS No.: 1185039-70-6
M. Wt: 210.251
InChI Key: FRJHUNPWTKLYGL-FIBGUPNXSA-N
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Preparation Methods

The synthesis of 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal involves the introduction of a deuterium-labeled methyl group into the nitrosamine structure. The synthetic route typically includes the following steps:

    Nitration: Introduction of a nitroso group to the pyridyl butanal structure.

    Deuteration: Incorporation of deuterium atoms into the methyl group.

    Purification: Isolation and purification of the final product to ensure the correct isotopic labeling and purity.

Industrial production methods for this compound are not widely documented, but they would likely involve similar steps on a larger scale, with additional considerations for safety and efficiency.

Chemical Reactions Analysis

4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amine.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal is primarily used in scientific research, particularly in studies related to tobacco smoke and its effects on human health. Its applications include:

Mechanism of Action

The mechanism of action of 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal involves its activation by cytochrome P450 enzymes. These enzymes metabolize the compound into reactive intermediates that can interact with DNA and other cellular components, potentially leading to mutagenesis and carcinogenesis . The molecular targets and pathways involved include DNA adduct formation and oxidative stress pathways.

Comparison with Similar Compounds

4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal is similar to other tobacco-specific nitrosamines, such as:

    4-(Methylnitrosamino)-4-(3-pyridyl)butanal: The non-deuterated version of the compound.

    4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone: Another tobacco-specific nitrosamine with a similar structure.

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful for isotopic studies and analytical applications .

Properties

IUPAC Name

N-(4-oxo-1-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6-8,10H,3,5H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJHUNPWTKLYGL-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCC=O)C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(CCC=O)C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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